An In-depth Technical Guide to 2-tert-butylpyridine: Physical and Chemical Properties for the Research Professional
An In-depth Technical Guide to 2-tert-butylpyridine: Physical and Chemical Properties for the Research Professional
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tert-butylpyridine, a sterically hindered heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its key characteristics, provides detailed experimental protocols for property determination, and visualizes its fundamental reactivity through logical diagrams.
Core Physical and Chemical Properties
2-tert-butylpyridine, with the chemical formula C₉H₁₃N, is a substituted pyridine derivative.[1][2] Its structure is characterized by a tert-butyl group at the 2-position of the pyridine ring, which imparts significant steric hindrance around the nitrogen atom. This steric bulk is a key determinant of its chemical reactivity, rendering it a valuable non-nucleophilic base in organic synthesis.[3]
Physical Properties
The physical characteristics of 2-tert-butylpyridine are summarized in the table below, providing a ready reference for experimental design and application.
| Property | Value | Units | Source(s) |
| Molecular Weight | 135.21 | g/mol | [1][4] |
| Melting Point | -33 | °C | |
| Boiling Point | 169-171 | °C | |
| Density | 0.877 | g/cm³ at 25 °C | |
| Refractive Index (n_D^20) | 1.4891 | ||
| logP (Octanol/Water Partition Coefficient) | 2.379 | [5] | |
| Water Solubility (log₁₀WS) | -2.55 | mol/L | [5] |
| pKa of Conjugate Acid | 5.86 |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 5944-41-2 |
| InChI | InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 |
| InChIKey | UUIMDJFBHNDZOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)c1ccccn1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-tert-butylpyridine.
Infrared (IR) Spectroscopy
The IR spectrum of 2-tert-butylpyridine exhibits characteristic absorption bands corresponding to its molecular vibrations. The gas-phase spectrum is available through the NIST Chemistry WebBook.[6]
Mass Spectrometry
Electron ionization mass spectrometry of 2-tert-butylpyridine typically shows a molecular ion peak (M⁺) at m/z 135, corresponding to its molecular weight. A prominent fragment is often observed at m/z 120, resulting from the loss of a methyl group.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of 2-tert-butylpyridine. While specific spectra for 2-tert-butylpyridine are available in various databases, the general features can be predicted based on its structure.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical and spectroscopic properties of 2-tert-butylpyridine.
Determination of Boiling Point
The boiling point of 2-tert-butylpyridine can be determined using a distillation or reflux method.[8]
Protocol using Thiele Tube:
-
A small sample of 2-tert-butylpyridine (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The sample is heated until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10]
Measurement of Density
The density of liquid 2-tert-butylpyridine can be determined using a pycnometer or by measuring the mass of a known volume.
Protocol:
-
An empty, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with 2-tert-butylpyridine, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Acquisition of IR Spectrum (Neat Liquid)
The IR spectrum of liquid 2-tert-butylpyridine can be obtained as a neat sample between two salt plates (e.g., NaCl or KBr).[11]
Protocol:
-
Ensure the salt plates are clean and dry.
-
Place a single drop of 2-tert-butylpyridine onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the sample holder of the IR spectrometer.
-
Acquire the spectrum according to the instrument's operating procedure.[12][13] A background spectrum should be run prior to the sample analysis.[14]
¹H NMR Sample Preparation
Protocol:
-
Dissolve approximately 5-10 mg of 2-tert-butylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15][16]
-
Ensure the sample is fully dissolved and the solution is clear. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[17]
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Place the tube in the NMR spectrometer for analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Protocol:
-
The sample of 2-tert-butylpyridine is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
Chemical Reactivity and Synthesis Workflow
Steric Hindrance and Non-Nucleophilic Basicity
The defining chemical characteristic of 2-tert-butylpyridine is its nature as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group physically obstructs the nitrogen atom's lone pair of electrons, preventing it from acting as a nucleophile and attacking electrophilic centers. However, the lone pair remains available to accept a proton, allowing it to function as an effective base. This unique reactivity is highly valuable in organic synthesis, particularly in reactions where a strong base is required but nucleophilic side reactions must be avoided.[19]
Caption: Steric hindrance in 2-tert-butylpyridine allows proton abstraction but prevents nucleophilic attack.
Synthesis of 2-tert-butylpyridine
A common method for the synthesis of 2-tert-butylpyridine involves the reaction of pyridine with tert-butyllithium.[3] This reaction proceeds via a nucleophilic addition of the organolithium reagent to the pyridine ring, followed by rearomatization.
Caption: A generalized workflow for the synthesis of 2-tert-butylpyridine.
Conclusion
2-tert-butylpyridine is a versatile and valuable compound in the chemical sciences. Its unique combination of basicity and steric hindrance makes it an indispensable tool for synthetic chemists. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective application in research and development.
References
- 1. mun.ca [mun.ca]
- 2. 2-tert-Butylpyridine [webbook.nist.gov]
- 3. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. 2-tert-Butylpyridine [webbook.nist.gov]
- 7. 2-tert-Butylpyridine [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. benchchem.com [benchchem.com]
- 16. sites.uclouvain.be [sites.uclouvain.be]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 19. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]



